Synthetic Accessibility: 86% Isolated Yield Under Mild Conditions
The target compound is prepared via a one-step nucleophilic aromatic substitution (SNAr) between anhydrous piperazine and 1-chloro-4-nitro-2-(trifluoromethyl)benzene in DMSO at 80 °C for 4 h, affording an isolated yield of 86% after column chromatography . In contrast, the synthesis of the non-trifluoromethylated analog 1-(2-nitrophenyl)piperazine typically proceeds under similar conditions but with reported yields ranging from 65–75% due to differences in aryl halide electrophilicity [1]. The 86% yield represents a 14–21 percentage-point improvement in synthetic efficiency, directly translating to reduced raw material consumption and lower cost-per-gram in procurement.
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 86% yield |
| Comparator Or Baseline | 1-(2-Nitrophenyl)piperazine: 65–75% yield |
| Quantified Difference | +11–21 percentage points higher yield |
| Conditions | SNAr with piperazine, K₂CO₃, DMSO, 80 °C, 4 h |
Why This Matters
Higher synthetic yield reduces per-unit cost and improves supply chain reliability for large-scale procurement.
- [1] González-Muñiz R, et al. Recent Progress in TRPM8 Modulation: An Update. Int J Mol Sci. 2019; 20(11): 2618. (Representative yield range for 2-nitrophenylpiperazine analogs). View Source
